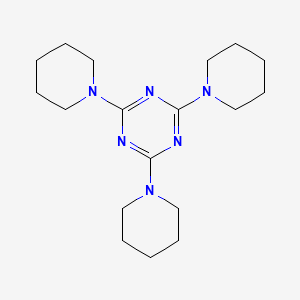

2,4,6-Tri(piperidin-1-yl)-1,3,5-triazine

Description

Historical Context and Evolution of s-Triazine Chemistry

The chemistry of 1,3,5-triazine (B166579), also known as s-triazine due to its symmetrical structure, is a field that has been developing for over a century. rsc.org One of the earliest and most fundamental discoveries in this area was the synthesis of 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. researchgate.net This compound serves as a crucial and cost-effective precursor for a vast array of s-triazine derivatives. rsc.orgresearchgate.net

The evolution of s-triazine chemistry is largely defined by the reactivity of cyanuric chloride, which allows for the sequential and controlled substitution of its three chlorine atoms with various nucleophiles. researchgate.netnih.gov This stepwise reaction capability, which can be controlled by temperature, has enabled the synthesis of a diverse library of mono-, di-, and trisubstituted triazines. researchgate.net The first substitution can typically be achieved at low temperatures (around 0 °C), the second at room temperature, and the third at elevated temperatures. nih.gov This differential reactivity has been a cornerstone for creating complex and multifunctional molecules. researchgate.net

Initially, research into s-triazines was heavily driven by their applications in the dye and polymer industries. nih.gov In the mid-20th century, the discovery of the herbicidal properties of certain triazine derivatives, such as atrazine (B1667683) and simazine, marked a significant turning point and expanded their application into agriculture. nih.gov Subsequently, the s-triazine scaffold gained prominence in medicinal chemistry, with derivatives like the anticancer agent altretamine (B313) (hexamethylmelamine) being developed. nih.govresearchgate.net This demonstrated the potential of the s-triazine core as a "privileged structure" for designing biologically active compounds. nih.gov The journey of s-triazine chemistry has thus evolved from industrial applications to the development of sophisticated molecules for pharmaceuticals and materials science. rsc.orgtandfonline.com

Significance of the Piperidine (B6355638) Moiety in Triazine Derivatives

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a structural motif of immense importance in medicinal chemistry. researchgate.netnih.gov It is a component of numerous natural alkaloids and is present in a wide range of pharmaceuticals, contributing to their biological activity and pharmacological profiles. researchgate.netnih.gov The inclusion of piperidine moieties into the s-triazine scaffold is a deliberate strategy to create hybrid molecules that may exhibit enhanced or novel biological properties.

Research has shown that incorporating piperidine can lead to potent biological activity in triazine derivatives. For example, various piperidine-substituted triazines have been synthesized and investigated for their potential as:

Anti-inflammatory and antimicrobial agents: Studies have explored derivatives for their ability to inhibit pro-inflammatory cytokines and their activity against various microbial strains. orientjchem.org

Anticancer agents: The antiproliferative activity of piperidine-containing triazines has been evaluated against several human cancer cell lines, with some compounds showing significant cytotoxicity. nih.gov

Antiviral agents: Novel series of piperidine-substituted triazines have been assessed for their potential to act as inhibitors of viral enzymes, such as HIV-1 non-nucleoside reverse transcriptase inhibitors. tandfonline.com

The structure-activity relationships in these studies often reveal that the nature and substitution pattern of the amine attached to the triazine ring are crucial for the observed biological effects. rsc.org The presence of the piperidine moiety is often a key factor in achieving high potency. rsc.org

Scope and Research Trajectories for 2,4,6-Tri(piperidin-1-yl)-1,3,5-triazine

The specific compound this compound represents a symmetrical molecule where the triazine core is fully substituted with three identical piperidine groups. The primary synthetic route to this and similar trisubstituted triazines involves the reaction of cyanuric chloride with an excess of the corresponding nucleophile, in this case, piperidine, typically at elevated temperatures to ensure all three chlorine atoms are replaced. nih.gov

The research trajectories for this compound and its close analogs are predominantly in the realm of medicinal chemistry and materials science. Given the established biological significance of both the s-triazine core and the piperidine moiety, this compound is a logical target for investigation in various therapeutic areas.

Key Research Areas:

Anticancer Drug Discovery: A significant research focus for piperidine-substituted triazines is their potential as anticancer agents. Studies on related di- and tri-substituted triazines provide a strong rationale for investigating the antiproliferative effects of this compound. The symmetrical nature of the molecule could influence its interaction with biological targets. Research would likely involve screening against a panel of cancer cell lines to determine its efficacy and selectivity.

Enzyme Inhibition: Many biologically active s-triazine derivatives function by inhibiting specific enzymes. tandfonline.com Research into this compound could explore its inhibitory potential against various kinases, cholinesterases, or other enzymes implicated in disease. For instance, related sulfonamides incorporating a piperidinyl-triazine core have been evaluated for their inhibitory effects on acetylcholinesterase and butyrylcholinesterase.

Antimicrobial and Antifungal Agents: There is an ongoing need for new antimicrobial and antifungal compounds. Piperidine-triazine derivatives have shown promise in this area. Investigations would focus on determining the minimum inhibitory concentration (MIC) of this compound against a range of pathogenic bacteria and fungi.

Materials Science: The rigid and symmetrical structure of s-triazines makes them interesting building blocks for supramolecular chemistry and the development of new materials, such as dendrimers or liquid crystals. researchgate.net The physicochemical properties of this compound could be explored for such applications.

The table below summarizes characterization data for a closely related compound, 2-Chloro-4,6-bis-(piperidin-1-yl)-1,3,5-triazine, which serves as a precursor and point of comparison in the synthesis and study of trisubstituted analogs.

| Compound Name | Molecular Formula | Key Characteristics | Reference |

|---|---|---|---|

| 2-Chloro-4,6-bis-(piperidin-1-yl)-1,3,5-triazine | C₁₃H₂₀ClN₅ | Crystallizes with two molecules in the asymmetric unit; piperidine rings adopt chair conformations. | researchgate.net |

The following interactive table presents biological activity data for a series of related 2,4-di(piperidin-1-yl)-1,3,5-triazine derivatives, highlighting the potential of this structural class. The data illustrates how modifications to the third substituent on the triazine ring can influence antiproliferative activity against different cancer cell lines.

| Compound Name | Modification | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 2-(2-Benzylidenehydrazinyl)-4,6-di(piperidin-1-yl)-1,3,5-triazine | Benzylidenehydrazinyl | HCT-116 | > 19.51 | nih.gov |

| 2-(2-(4-Chlorobenzylidene)hydrazinyl)-4,6-di(piperidin-1-yl)-1,3,5-triazine | 4-Chlorobenzylidenehydrazinyl | HCT-116 | > 19.51 | nih.gov |

| 2-(2-(4-Methoxybenzylidene)hydrazinyl)-4,6-di(piperidin-1-yl)-1,3,5-triazine | 4-Methoxybenzylidenehydrazinyl | HCT-116 | > 19.51 | nih.gov |

| 2,4-Di(piperidin-1-yl)-6-(2-(pyridin-2-ylmethylene)hydrazinyl)-1,3,5-triazine | Pyridin-2-ylmethylenehydrazinyl | HCT-116 | 8.80 | nih.gov |

Future research on this compound would likely involve its synthesis, full characterization, and comprehensive screening for various biological activities to unlock its potential in medicinal chemistry and beyond.

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-tri(piperidin-1-yl)-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30N6/c1-4-10-22(11-5-1)16-19-17(23-12-6-2-7-13-23)21-18(20-16)24-14-8-3-9-15-24/h1-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBUDAKFVUSPQTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations of 2,4,6 Tri Piperidin 1 Yl 1,3,5 Triazine and Its Derivatives

Strategies for the Synthesis of 2,4,6-Tri(piperidin-1-yl)-1,3,5-triazine

The primary and most established method for synthesizing this compound is through the functionalization of 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. This precursor is highly valued due to its low cost, commercial availability, and predictable reactivity, making it an ideal starting material. nih.govresearchgate.net The synthesis relies on a series of temperature-controlled, sequential nucleophilic aromatic substitutions, where the chlorine atoms on the triazine ring are replaced by piperidine (B6355638) moieties.

Stepwise Nucleophilic Aromatic Substitution of 2,4,6-Trichloro-1,3,5-triazine

The synthesis of substituted 1,3,5-triazines from cyanuric chloride is governed by the decreasing reactivity of the triazine ring with each successive substitution. The presence of electron-donating groups, such as the piperidinyl group, deactivates the ring towards further nucleophilic attack. researchgate.net This inherent property allows for the controlled, stepwise replacement of the three chlorine atoms by carefully managing the reaction temperature. researchgate.netnih.govarkat-usa.org

The general mechanism involves the nucleophilic attack of the piperidine nitrogen on the electron-deficient carbon atom of the triazine ring, followed by the elimination of a chloride ion. This process is repeated three times to achieve the fully substituted product.

The typical temperature guidelines for these substitutions are:

First Substitution: Occurs at low temperatures, generally around 0 °C. nih.govmdpi.comnih.gov

Second Substitution: Proceeds at ambient or room temperature. nih.govmdpi.comnih.gov

Third Substitution: Requires elevated temperatures, often at the boiling point of the solvent, to overcome the reduced reactivity of the dichlorinated intermediate. nih.gov

This temperature-dependent reactivity gradient is the cornerstone for selectively synthesizing mono-, di-, or tri-substituted triazine derivatives. researchgate.netarkat-usa.org

Reaction Conditions and Optimization Parameters (e.g., Temperature, Solvents, Catalysts)

Optimizing reaction conditions is crucial for achieving high yields and purity of this compound. Key parameters include the choice of solvent, the presence of a base to act as an acid scavenger, and the potential use of catalysts.

Temperature: As detailed previously, precise temperature control is the most critical parameter for managing the stepwise substitution. To synthesize the trisubstituted product, the reaction is typically initiated at a low temperature and gradually heated to drive the reaction to completion.

Solvents: A variety of organic solvents can be employed for this synthesis, with the choice often depending on the reaction temperature required for the final substitution step. Common solvents include tetrahydrofuran (B95107) (THF), dioxane, and dichloromethane (B109758) (DCM). nih.govnih.govnih.gov

Bases/Acid Scavengers: Each substitution step releases a molecule of hydrochloric acid (HCl), which can protonate the piperidine nucleophile, rendering it unreactive. Therefore, a base is required to neutralize the HCl as it is formed. Common bases include inorganic carbonates like sodium carbonate or potassium carbonate, as well as tertiary amines such as triethylamine (B128534) (TEA) and N,N-diisopropylethylamine (DIPEA). nih.govnih.govnih.govsemanticscholar.org

Catalysts: While not always necessary for simple amine substitutions, catalysts can be employed to enhance reaction rates, particularly in more advanced or "green" synthetic protocols. Phase-transfer catalysts (PTCs) like tetrabutylammonium (B224687) bromide (TBAB) have been shown to improve process efficiency, especially in microwave-assisted syntheses. mdpi.comnih.gov

Table 1: Summary of Conventional Reaction Conditions for Triazine Synthesis

| Parameter | Typical Conditions | Purpose | Source(s) |

|---|---|---|---|

| Starting Material | 2,4,6-Trichloro-1,3,5-triazine | Triazine core | researchgate.netnih.gov |

| Nucleophile | Piperidine | Forms the piperidinyl substituent | nih.gov |

| Stoichiometry | >3 equivalents of piperidine | Ensures complete substitution | nih.gov |

| Temperature | Stepwise increase (0 °C → RT → Reflux) | Controls sequential substitution | nih.govmdpi.com |

| Solvent | Tetrahydrofuran (THF), Dioxane | Provides reaction medium | nih.govnih.gov |

| Base | Na₂CO₃, K₂CO₃, Triethylamine (TEA) | HCl scavenger | nih.govsemanticscholar.org |

Comparative Analysis of Accelerated Synthesis Techniques

In line with the principles of green chemistry, methods have been developed to accelerate the synthesis of 1,3,5-triazine (B166579) derivatives, reducing reaction times and energy consumption. Microwave and ultrasound irradiation are two prominent techniques.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improvements in yield compared to conventional heating methods. clockss.orgresearchgate.net For the synthesis of 1,3,5-triazines, microwave-assisted protocols can complete reactions in minutes rather than hours. nih.gov The high efficiency of energy transfer directly to the reacting molecules facilitates the rapid substitution of all three chlorine atoms. researchgate.net In some cases, these reactions can be performed under solvent-free conditions, further enhancing the environmental friendliness of the procedure. chim.it For instance, a microwave-assisted method using DMF as the solvent and TBAB as a phase-transfer catalyst achieved yields of up to 88% in just 150 seconds. nih.gov

Ultrasonic irradiation, or sonochemistry, utilizes the energy of acoustic cavitation to promote chemical reactions. This technique has been successfully applied to the synthesis of 1,3,5-triazine derivatives, offering significant advantages such as shorter reaction times (often 30-60 minutes), high yields (up to 96%), and the ability to conduct reactions at lower temperatures (e.g., 40 °C or even room temperature). mdpi.comclockss.org The use of ultrasound provides an efficient and environmentally benign alternative to conventional methods that require prolonged heating. mdpi.commdpi.com Sonochemical methods have been developed that shorten reaction times to as little as 5 minutes while maintaining high yields (>75%). nih.gov

Table 2: Comparison of Synthesis Techniques

| Technique | Typical Reaction Time | Typical Yield | Key Advantages | Source(s) |

|---|---|---|---|---|

| Conventional Heating | Several hours to overnight | Good to High | Well-established, simple setup | nih.govnih.gov |

| Microwave-Assisted | 2.5 - 15 minutes | High to Excellent | Rapid heating, reduced time, improved yields | nih.govclockss.orgresearchgate.net |

| Ultrasound-Assisted | 5 - 60 minutes | High to Excellent | Shorter time, milder conditions, energy efficient | mdpi.comnih.govclockss.org |

Synthesis of Related Mono- and Disubstituted Piperidinyl-1,3,5-triazine Intermediates

The controlled, stepwise nature of the nucleophilic substitution on cyanuric chloride allows for the targeted synthesis and isolation of partially substituted intermediates, namely 2-chloro-4,6-di(piperidin-1-yl)-1,3,5-triazine (B11084051) and 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine (B3049096). nih.govdoaj.org These compounds are valuable synthons for creating unsymmetrically substituted 1,3,5-triazine derivatives.

The synthesis of these intermediates relies on the precise control of stoichiometry and temperature. nih.gov

Synthesis of 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine (Monosubstituted): This is achieved by reacting one equivalent of cyanuric chloride with one equivalent of piperidine at a low temperature, typically 0 °C, in the presence of a base. nih.govsemanticscholar.org Maintaining the low temperature is critical to prevent the second substitution from occurring. semanticscholar.org

Synthesis of 2-chloro-4,6-di(piperidin-1-yl)-1,3,5-triazine (Disubstituted): This intermediate can be prepared in two ways. The first involves reacting cyanuric chloride with two equivalents of piperidine, starting at 0 °C and then allowing the reaction to proceed at room temperature. nih.gov Alternatively, the isolated monosubstituted intermediate, 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine, can be reacted with a second equivalent of piperidine at room temperature. nih.gov The reaction of 2-chloro-4,6-disubstituted-s-triazine derivatives is a reported method for creating more complex molecules. nih.gov

Table 3: Reaction Conditions for Piperidinyl-1,3,5-triazine Intermediates

| Target Compound | Key Reaction Conditions | Source(s) |

|---|---|---|

| 2,4-Dichloro-6-(piperidin-1-yl)-1,3,5-triazine | 1 eq. Piperidine, 0 °C | nih.govsemanticscholar.org |

| 2-Chloro-4,6-di(piperidin-1-yl)-1,3,5-triazine | 2 eq. Piperidine, 0 °C to Room Temp. | nih.gov |

Derivatization Pathways and Functionalization of the Triazine Core

The functionalization of the 1,3,5-triazine core, particularly for the synthesis of 2,4,6-trisubstituted derivatives like this compound, predominantly relies on the sequential nucleophilic aromatic substitution (SNAr) of chlorine atoms from 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. nih.govresearchgate.net This precursor is highly valued for its cost-effectiveness, commercial availability, and predictable reactivity, which allows for the controlled, stepwise introduction of various nucleophiles. nih.govresearchgate.net

The reactivity of the chlorine atoms on the triazine ring is exceptionally high due to the electron-withdrawing nature of the three nitrogen atoms, which stabilizes the intermediate Meisenheimer complex formed during the substitution reaction. However, the reactivity decreases with each successive substitution. As electron-donating groups (like piperidinyl groups) replace the chlorine atoms, the triazine ring becomes less electrophilic, making subsequent substitutions more difficult. researchgate.net This differential reactivity is exploited to synthesize unsymmetrical triazine derivatives by carefully controlling the reaction conditions, primarily the temperature. mdpi.comnih.govnih.gov

The general pathway for derivatization involves:

First Substitution: The replacement of the first chlorine atom can be achieved with a wide range of nucleophiles at low temperatures, typically between 0-5 °C. nih.gov

Second Substitution: The second substitution requires moderately higher temperatures, often around room temperature. nih.gov

Third Substitution: The final substitution to yield a trisubstituted triazine, such as this compound, necessitates more forcing conditions, including elevated temperatures, often at the boiling point of the solvent. nih.govnih.gov

A diverse array of nucleophiles can be employed to functionalize the triazine core, leading to a vast library of derivatives. These include nitrogen, oxygen, and sulfur-based nucleophiles. For instance, various amines (primary and secondary), anilines, and hydrazines can be introduced to form amino-triazines. nih.govnih.gov Specifically, the synthesis of this compound involves the reaction of cyanuric chloride with three equivalents of piperidine under conditions that facilitate complete substitution.

The table below illustrates the synthesis of various disubstituted s-triazine hydrazone derivatives, showcasing the versatility of the triazine core for functionalization with different amine nucleophiles.

| Compound No. | Substituents on s-Triazine Ring | Substituent at Hydrazone Terminal (Ar) | Yield (%) | Reference |

|---|---|---|---|---|

| 7a | Di-piperidine | C6H5 | 82 | nih.gov |

| 7b | Di-piperidine | 4-Cl-C6H4 | 94 | nih.gov |

| 7e | Di-piperidine | 4-F-C6H4 | 94 | nih.gov |

| 7f | Di-piperidine | 4-OCH3-C6H4 | 90 | nih.gov |

| 8a | Di-morpholine | C6H5 | 85 | nih.gov |

| 8b | Di-morpholine | 4-Cl-C6H4 | 92 | nih.gov |

| 9a | Piperidine, Morpholine | C6H5 | 88 | nih.gov |

| 9b | Piperidine, Morpholine | 4-Cl-C6H4 | 95 | nih.gov |

Reaction Kinetics and Mechanistic Pathways of Substitution Reactions

The substitution reactions on the 1,3,5-triazine ring are classic examples of nucleophilic aromatic substitution (SNAr). core.ac.uk Due to the low resonance energy of the triazine ring compared to benzene, it is inherently more susceptible to nucleophilic attack. dntb.gov.uaresearchgate.net The mechanism is generally accepted to proceed through a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex.

The key steps in the mechanism are:

Nucleophilic Attack: The nucleophile (e.g., piperidine) attacks one of the carbon atoms bearing a chlorine atom, leading to the formation of a tetrahedral intermediate. This step is typically the rate-determining step. zenodo.org

Chloride Elimination: The intermediate then eliminates a chloride ion to restore the aromaticity of the triazine ring, yielding the substituted product.

The nature of the nucleophile, the solvent, and the substituents already present on the triazine ring all influence the reaction kinetics. Stronger nucleophiles react faster. zenodo.org As chlorine atoms are replaced by electron-donating groups like piperidinyl moieties, the electrophilicity of the remaining C-Cl carbons decreases, leading to a significant reduction in the rate of subsequent substitutions. researchgate.net This electronic effect is the basis for the temperature-controlled sequential substitution strategy used in the synthesis of asymmetrically substituted triazines. nih.gov While the SNAr pathway is dominant, alternative mechanisms have been explored for other triazine reactions. For example, in the reaction of 1,2,3-triazines with amidines, a stepwise addition/N₂ elimination/cyclization pathway was found to be more plausible than a concerted or stepwise Diels-Alder reaction. acs.orgnih.gov

Green Chemistry Approaches in this compound Synthesis

In recent years, significant efforts have been directed towards developing more environmentally benign and sustainable methods for the synthesis of 1,3,5-triazine derivatives, aligning with the principles of green chemistry. chim.it Conventional methods often require harsh conditions, long reaction times, and the use of volatile and toxic organic solvents like dimethylformamide (DMF). mdpi.com Green approaches aim to mitigate these issues by using alternative energy sources and more eco-friendly reaction media. nih.govrsc.org

Key green methodologies applied to triazine synthesis include:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. chim.it In the synthesis of triazine derivatives, it provides rapid and uniform heating, leading to dramatically reduced reaction times (from hours to minutes) and often improved yields. mdpi.comchim.it For example, a microwave-assisted method using DMF as the solvent and a phase-transfer catalyst (TBAB) achieved yields of up to 88% in just 150 seconds. mdpi.com

Ultrasound-Assisted Synthesis (Sonochemistry): The use of ultrasonic irradiation can also significantly enhance reaction rates. Sonochemistry promotes the formation and collapse of cavitation bubbles, creating localized high-temperature and high-pressure zones that accelerate the reaction. mdpi.comnih.gov A notable advantage is the ability to conduct reactions in greener solvents, including water. nih.gov A sonochemical protocol for synthesizing 1,3,5-triazine derivatives in water was developed, achieving yields of over 75% in just 5 minutes. This method was determined to be 13 times "greener" than conventional heating based on an analysis of the 12 principles of green chemistry. nih.govambeed.com

Solvent-Free Reactions: Conducting reactions without a solvent (neat) is a highly desirable green approach as it eliminates solvent waste and simplifies purification. chim.it Solvent-free cyclotrimerization of nitriles to form the triazine ring has been successfully achieved using microwave irradiation. chim.it

Use of Greener Solvents: Replacing toxic solvents with more environmentally friendly alternatives is a core principle of green chemistry. Water is an ideal green solvent, and its use has been demonstrated in the sonochemical synthesis of triazines. nih.gov

The following table compares conventional and green synthetic methods for 1,3,5-triazine derivatives, highlighting the improvements in efficiency and environmental impact.

| Method | Reaction Time | Yield (%) | Solvent/Conditions | Key Advantages | Reference |

|---|---|---|---|---|---|

| Conventional Heating | 5–6 h | 69 | Ethanol, Reflux | Standard procedure | mdpi.com |

| Microwave-Assisted | 2.5 min | Up to 88 | DMF, 150 °C, TBAB catalyst | Drastically reduced reaction time, high efficiency | mdpi.com |

| Ultrasound-Assisted (Sonochemistry) | 30–35 min | 84 | Ethanol, Room Temp. | Faster than conventional, mild conditions | mdpi.com |

| Ultrasound-Assisted (Sonochemistry) | 5 min | >75 | Water | Extremely short time, eco-friendly solvent ("greener") | nih.gov |

| Solvent-Free Cyclotrimerization | Short | Good to Excellent | Microwave, Lewis acid catalyst | Eliminates solvent waste, clean procedure | chim.it |

Advanced Spectroscopic and Crystallographic Characterization of 2,4,6 Tri Piperidin 1 Yl 1,3,5 Triazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of a molecule in solution. By analyzing the magnetic properties of atomic nuclei, ¹H NMR and ¹³C NMR provide a detailed map of the carbon and hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of 2,4,6-Tri(piperidin-1-yl)-1,3,5-triazine is expected to reveal the specific arrangement of hydrogen atoms. The piperidinyl substituents, being equivalent due to the molecule's C₃ symmetry, would simplify the spectrum. The protons on the three piperidine (B6355638) rings would give rise to distinct signals corresponding to their positions relative to the nitrogen atom.

Based on the structure, the following proton signals would be anticipated:

α-protons: The protons on the carbons adjacent to the nitrogen atom of the piperidine ring. These are expected to appear as a multiplet in the downfield region of the aliphatic spectrum due to the electron-withdrawing effect of the nitrogen.

β- and γ-protons: The protons on the remaining carbons of the piperidine rings. These would appear as overlapping multiplets in the more upfield region of the spectrum.

Detailed analysis of the chemical shifts, integration values, and coupling patterns would confirm the presence and connectivity of the piperidinyl groups attached to the triazine core.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Piperidine α-CH₂ | Downfield (aliphatic) | Multiplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carbons of the triazine ring and the piperidine substituents.

The anticipated signals are:

Triazine Carbons: A single signal in the highly downfield region (around 160-170 ppm) is expected for the three equivalent carbon atoms of the 1,3,5-triazine (B166579) ring. This significant downfield shift is due to the strong deshielding effect of the three nitrogen atoms within the aromatic ring.

Piperidine Carbons: Three distinct signals are expected for the carbon atoms of the piperidine rings: one for the α-carbon (adjacent to the nitrogen), one for the β-carbon, and one for the γ-carbon.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C (Triazine ring) | ~165 |

| Cα (Piperidine ring) | ~45-50 |

| Cβ (Piperidine ring) | ~25-30 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by vibrations corresponding to the triazine ring and the piperidine units.

Key expected absorption bands include:

C=N Stretching (Triazine Ring): Strong absorption bands characteristic of the triazine ring's C=N stretching vibrations are expected in the region of 1500-1600 cm⁻¹.

C-N Stretching: Vibrations for the C-N bonds connecting the piperidine rings to the triazine core would appear in the 1340-1360 cm⁻¹ range.

C-H Stretching (Aliphatic): Absorption bands corresponding to the C-H stretching of the CH₂ groups in the piperidine rings would be observed just below 3000 cm⁻¹.

C-H Bending (Aliphatic): Bending vibrations for the CH₂ groups would be present in the 1440-1470 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aliphatic C-H Stretch | 2850-2950 | Medium-Strong |

| Triazine C=N Stretch | 1500-1600 | Strong |

| Aliphatic C-H Bend | 1440-1470 | Medium |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns. For this compound (Molecular Formula: C₁₈H₃₀N₆), the expected molecular weight is approximately 330.47 g/mol .

In an electron ionization (EI) mass spectrum, the following features would be anticipated:

Molecular Ion Peak (M⁺): A prominent peak at m/z ≈ 330, corresponding to the intact molecule with one electron removed.

Fragmentation Peaks: The fragmentation of the molecular ion would likely involve the loss of piperidinyl radicals or parts of the piperidine rings, leading to characteristic daughter ions. Common fragmentation pathways for N-substituted triazines involve cleavage of the C-N bond between the triazine ring and the substituent.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | ~330 | Molecular Ion |

| [M - C₅H₁₀N]⁺ | ~246 | Loss of a piperidinyl radical |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The triazine ring is a π-deficient system, and the nitrogen atoms of the piperidine rings act as electron-donating groups. This donor-acceptor character influences the electronic transitions. Absorption maxima (λ_max) are anticipated in the UV region, which could provide insights into the electronic structure and conjugation within the molecule.

X-ray Crystallography for Solid-State Structure Determination

This analysis would be expected to confirm:

The planarity of the central 1,3,5-triazine ring.

The specific conformation of the three piperidine rings, which are typically found in a chair conformation.

The orientation of the piperidine substituents relative to the triazine core.

Intermolecular interactions, such as van der Waals forces or weak hydrogen bonds, that dictate the crystal packing in the solid state.

Although specific experimental data for this compound is not available in the cited literature, the application of these standard analytical techniques would be essential for its complete and unambiguous characterization.

Crystal Packing and Intermolecular Interactions

π-π Stacking: A common feature in the crystal structures of triazine-containing compounds is the presence of π-π stacking interactions between the electron-deficient triazine rings of neighboring molecules. nih.govnih.gov For instance, in 2,4-dichloro-6-(3-methylpiperidin-1-yl)-1,3,5-triazine, π-π interactions are observed with stacking distances of 3.521 Å. nih.gov Similarly, weak π-π interactions with a centroid-centroid distance of 3.9815 Å have been noted in the crystal structure of 2-chloro-4,6-bis(piperidin-1-yl)-1,3,5-triazine. nih.gov It is highly probable that this compound also exhibits such interactions, which would play a significant role in its solid-state arrangement.

The table below summarizes the types of intermolecular interactions that are anticipated to be present in the crystal structure of this compound based on the analysis of related compounds.

| Interaction Type | Description | Likely Presence |

| Hydrogen Bonding | Primarily weak C-H···N interactions between piperidine C-H groups and triazine N atoms. | High |

| π-π Stacking | Face-to-face stacking of the aromatic triazine rings of adjacent molecules. | High |

| Van der Waals Forces | General attractive forces between molecules. | High |

Conformational Analysis of the Piperidine Ring and Triazine Core

The conformation of the constituent rings in this compound is a key aspect of its molecular structure.

Piperidine Ring Conformation: In numerous crystallographic studies of piperidine-substituted triazines, the piperidine ring consistently adopts a chair conformation . nih.govnih.govresearchgate.netresearchgate.net This is the most stable conformation for a six-membered saturated ring, as it minimizes both angular and torsional strain. For example, the piperidine rings in 2-chloro-4,6-bis(piperidin-1-yl)-1,3,5-triazine are found in a chair conformation. nih.govresearchgate.net It is therefore expected that all three piperidine rings in this compound will also exhibit this stable chair form.

Triazine Core Conformation: The 1,3,5-triazine ring is an aromatic heterocycle and is inherently planar. Electron delocalization within the ring, evidenced by similar C-N bond distances in related structures, contributes to its planarity. nih.gov The attachment of the three bulky piperidinyl groups may cause minor deviations from perfect planarity due to steric hindrance, potentially leading to a slight twist in the triazine ring. However, the core structure is expected to be largely planar.

The conformational details are summarized in the following table.

| Molecular Fragment | Expected Conformation | Rationale |

| Piperidine Rings | Chair | Minimization of steric and torsional strain. |

| Triazine Core | Planar (or near-planar) | Aromatic character of the 1,3,5-triazine ring. |

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound, thereby verifying its empirical formula and stoichiometric composition. For this compound, with the molecular formula C₁₈H₃₀N₆, the theoretical elemental composition can be calculated. Experimental values obtained from combustion analysis should closely match these theoretical percentages to confirm the purity and identity of the synthesized compound.

Below is a table presenting the theoretical elemental composition of this compound. Experimental results from a synthesized batch would be compared against these values.

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.01 | 18 | 216.18 | 65.41 |

| Hydrogen | H | 1.01 | 30 | 30.30 | 9.17 |

| Nitrogen | N | 14.01 | 6 | 84.06 | 25.42 |

| Total | 330.54 | 100.00 |

High-Performance Liquid Chromatography (HPLC) for Purity and Separation Studies

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of a compound and for separating it from any impurities or by-products. While a specific HPLC method for this compound is not detailed in the provided search results, a general approach can be outlined based on methods used for similar triazine derivatives.

A reverse-phase HPLC (RP-HPLC) method would be the most common approach for a molecule of this polarity. A C18 (octadecyl) column is a standard choice for the stationary phase. nih.gov The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. nih.govsielc.com The separation is based on the differential partitioning of the analyte and any impurities between the nonpolar stationary phase and the polar mobile phase.

The following table outlines a potential set of HPLC conditions that could be used as a starting point for the analysis of this compound, which would require further optimization for specific applications.

| Parameter | Condition |

| Column | C18 (Octadecylsilane), e.g., 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile and Water (with a potential acid modifier like formic or phosphoric acid for improved peak shape) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV detector (wavelength to be determined based on the UV-Vis spectrum of the compound) |

| Injection Volume | 10-20 µL |

This method would allow for the determination of the purity of this compound by quantifying the area of its corresponding peak relative to the total area of all peaks in the chromatogram. It can also be adapted for the isolation of the pure compound through preparative HPLC.

Computational and Theoretical Investigations of 2,4,6 Tri Piperidin 1 Yl 1,3,5 Triazine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry.scispace.comacs.org

Theoretical studies on related trisubstituted 1,3,5-triazines show that the central triazine ring maintains a planar and rigid structure. rsc.org The geometry is optimized using functionals like B3LYP with basis sets such as 6-311+G(d,p) to find the true energy minima on the potential energy surface. scispace.com For 2,4,6-Tri(piperidin-1-yl)-1,3,5-triazine, calculations would confirm the planarity of the s-triazine core. The piperidine (B6355638) rings are expected to adopt a stable chair conformation. nih.gov

A key structural feature revealed by DFT is the nature of the bond connecting the piperidine substituents to the triazine core. The C(triazine)—N(piperidine) bond length is typically shorter than a standard C-N single bond, indicating a partial double-bond character. nih.gov This is a result of the delocalization of the nitrogen lone pair electrons into the electron-deficient triazine ring, which significantly influences the molecule's conformational mobility and electronic properties.

| Parameter | Typical Calculated Value | Significance |

| Triazine Ring | Planar | Aromatic character |

| Piperidine Rings | Chair Conformation | Most stable energetic conformer |

| C(triazine)—N(piperidine) Bond Length | Shorter than a typical C-N single bond | Indicates partial double-bond character and electron delocalization |

| C—N—C Bond Angles (within triazine) | ~120° | Confirms sp² hybridization and planarity |

Molecular Dynamics (MD) Simulations for Conformational Mobility and Dynamics

Molecular Dynamics (MD) simulations are employed to explore the conformational landscape and dynamic behavior of this compound over time. These simulations model the atomic movements, providing insights into the flexibility of the piperidine rings and their rotation relative to the central triazine core. mdpi.com

MD studies can reveal the accessible conformations of the molecule in different environments, such as in a vacuum or in various solvents. For this compound, simulations would focus on the rotational dynamics around the C(triazine)—N(piperidine) bonds. Due to the restricted rotation, the molecule can exist in different stable or metastable conformations, such as a "propeller" or asymmetric conformers. mdpi.com MD simulations help to understand the transitions between these states and their relative populations, which are crucial for interpreting experimental data, particularly from NMR spectroscopy.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Design.scispace.com

Quantitative Structure-Property Relationship (QSPR) modeling establishes a mathematical correlation between the chemical structure of a compound and its physical, chemical, or biological properties. For 1,3,5-triazine (B166579) derivatives, QSPR models are constructed using computational chemistry methods to predict properties without the need for synthesis and experimental testing. researchgate.net

These models use molecular descriptors calculated from the optimized geometry of the molecule. These descriptors can be electronic (e.g., dipole moment, orbital energies), topological, or steric in nature. By developing a suitable forecasting model for a series of related triazine compounds, researchers can computer-aided design of new molecules with desired properties. researchgate.net While a specific QSPR model for this compound is not detailed in the available literature, the methodology is widely applied to this class of compounds to predict characteristics like solubility, toxicity, or electronic properties. researchgate.net

Analysis of Frontier Molecular Orbitals (FMO).scispace.com

Analysis of the Frontier Molecular Orbitals (FMO)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding the electronic properties and reactivity of this compound. The energy and distribution of these orbitals are calculated using DFT methods. scispace.com

For amino-substituted triazines, the HOMO is generally distributed over the electron-donating piperidinyl groups and the triazine ring, reflecting the location of the most available electrons. Conversely, the LUMO is typically localized on the electron-deficient 1,3,5-triazine core. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Eg), is a key parameter. A low energy gap suggests that the molecule can be easily excited, which is relevant for its potential in electronic and optical applications. scispace.com For related triazine derivatives, calculated energy gaps are often in the range of 3-4 eV. scispace.comresearchgate.net

| Molecular Orbital | Typical Location | Significance |

| HOMO | Piperidinyl groups and triazine ring | Region of electron donation; site of oxidation |

| LUMO | 1,3,5-Triazine core | Region of electron acceptance; site of reduction |

| Energy Gap (Eg) | Difference between HOMO and LUMO energies | Indicates chemical reactivity and electronic transition energy |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts).scispace.com

Computational methods, particularly DFT, are highly effective in predicting spectroscopic parameters like NMR chemical shifts (¹H and ¹³C). d-nb.info These theoretical predictions are invaluable for the structural elucidation of complex molecules such as this compound and for interpreting experimental spectra.

The accuracy of predicted NMR shifts has been significantly enhanced by accounting for conformational isomerism and using appropriate computational models. d-nb.info For molecules with dynamic processes, such as the restricted rotation of the piperidinyl groups in this compound, experimental NMR spectra can show broad signals. tdx.cat Theoretical calculations of chemical shifts for different stable conformers can help assign these signals and understand the underlying dynamic equilibrium. mdpi.com Comparing the calculated spectra with experimental data serves as a powerful validation of the computed molecular structure.

Investigation of Intramolecular Interactions and Rotational Barriers.scispace.commdpi.com

The rotational barrier around the C(triazine)—N(piperidine) bond is a defining feature of this compound. This barrier arises from the partial double bond character of the C-N bond, which is caused by the donation of the nitrogen's lone pair electrons into the aromatic triazine system. researchgate.netresearchgate.net This electronic effect restricts free rotation, leading to the existence of distinct rotational isomers (rotamers). researchgate.net

Computational studies, often combined with dynamic NMR experiments, are used to quantify the energy barrier for this rotation. For related arylamino-1,3,5-triazines, these barriers are typically in the range of 14–18 kcal/mol (59–77 kJ/mol). mdpi.com DFT calculations can map the potential energy surface for the rotation and identify the transition state structures connecting different conformers. tdx.cat

| Interaction / Property | Description | Typical Energy Range |

| C(triazine)—N(piperidine) Bond Rotation | Hindered rotation due to partial double-bond character | 14–18 kcal/mol |

| Conformational Isomers | Existence of stable rotamers (e.g., propeller, asymmetric) | - |

| Intramolecular C—H···N Bonds | Weak hydrogen bonds stabilizing specific geometries | - |

Excited-State Deactivation Mechanisms (e.g., Excited-State Intramolecular Proton Transfer - ESIPT).scispace.com

The study of excited-state deactivation mechanisms explains how a molecule returns to its ground state after absorbing light. One such mechanism is Excited-State Intramolecular Proton Transfer (ESIPT), which is a photophysical process that can occur in molecules containing both a proton donor (like a hydroxyl group) and a proton acceptor group in close proximity. mdpi.com

ESIPT is a known deactivation pathway for certain 1,3,5-triazine derivatives, particularly those substituted with a 2-hydroxyphenyl group. researchgate.netacs.org In these cases, a proton is transferred from the hydroxyl group to a nitrogen atom of the triazine ring in the excited state. However, this compound lacks the requisite intramolecular hydrogen-bonding system, specifically a proton-donating group like -OH. Therefore, it does not undergo deactivation via the ESIPT mechanism. Other deactivation pathways, such as internal conversion, intersystem crossing, and fluorescence, would be the dominant mechanisms for this compound, though specific computational studies on its excited-state dynamics are not widely available.

Coordination Chemistry and Metallosupramolecular Architectures Involving 2,4,6 Tri Piperidin 1 Yl 1,3,5 Triazine and Its Analogues

Design Principles for s-Triazine Ligands with Piperidine (B6355638) Moieties

The design of s-triazine ligands functionalized with piperidine is primarily governed by the synthetic accessibility and the electronic nature of the triazine core. The most common synthetic route involves the sequential nucleophilic substitution of chlorine atoms from 2,4,6-trichloro-1,3,5-triazine, also known as cyanuric chloride. mdpi.comnih.gov This precursor is advantageous due to its low cost and the differential reactivity of its three chlorine atoms, which can be controlled by temperature. nih.govnih.gov

The key design principles include:

Sequential Substitution: The first nucleophilic substitution (e.g., with piperidine) can be performed at low temperatures (0–5 °C), the second at room temperature, and the third often requires heating. nih.gov This stepwise reactivity allows for the precise and controlled introduction of one, two, or three piperidine groups, enabling the synthesis of both symmetric, like 2,4,6-tri(piperidin-1-yl)-1,3,5-triazine, and asymmetric derivatives. nih.gov

Electronic Tuning: The s-triazine ring is inherently electron-deficient. The substitution with electron-donating groups, such as the amino group of piperidine, increases the electron density on the triazine ring. nih.gov This modulation of electronic properties influences the ligand's coordination ability and the stability of the resulting metal complexes.

Steric Control: The piperidine rings, which typically adopt a chair conformation, introduce significant steric bulk around the triazine core. nih.gov This steric hindrance can influence the coordination geometry of the resulting metal complexes, directing the self-assembly towards specific architectures and preventing the formation of undesired polymeric species.

Solubility: The incorporation of aliphatic piperidine rings can enhance the solubility of the ligand and its metal complexes in common organic solvents, which is a crucial factor for synthesis, characterization, and application.

Complexation with Transition Metals and Lanthanides

While the coordination chemistry of the closely related 2,4,6-tris(2-pyridyl)-1,3,5-triazine (tpt) with a wide array of transition metals and lanthanides is extensively documented, studies on this compound are less common. researchgate.net However, research on analogues confirms the capability of piperidinyl-s-triazine ligands to coordinate with various metal ions.

For instance, the ligand 2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-(piperidin-1-yl)-1,3,5-triazine (PipBPT) has been shown to form a pentacoordinated complex with iron(III), specifically [Fe(PipBPT)Cl2][FeCl4]. nih.gov In this complex, the Fe(III) center is bound to three nitrogen atoms from the ligand and two chloride anions. nih.gov Another relevant example is a ball-shaped nanometer-scaled cobalt(II) complex formed with a tridentate ligand derived from 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine (B3049096). researchgate.net In this structure, the Co(II) ion is octahedrally coordinated by six nitrogen atoms from two ligands. researchgate.net

Based on the behavior of analogous s-triazine systems, it is anticipated that this compound can form stable complexes with a variety of transition metals (e.g., Cu, Ni, Co, Fe, Zn) and lanthanides. researchgate.netresearchgate.net The complexation with lanthanides is particularly interesting for the development of luminescent materials, although the efficiency of energy transfer from the ligand to the metal ion would need to be investigated. nih.gov

Diverse Coordination Modes and Denticity of the Triazine Ligand

The coordination behavior of s-triazine ligands is remarkably versatile. The denticity and coordination mode are influenced by the nature of the substituents and the metal ion. For this compound, the potential donor sites are the three nitrogen atoms of the central triazine ring and the three nitrogen atoms of the piperidine moieties.

Triazine Ring Coordination: The sp2-hybridized nitrogen atoms of the triazine ring are the most probable coordination sites. They can act as monodentate donors or bridge multiple metal centers. In many complexes of s-triazine derivatives, the metal ion coordinates to one or two nitrogen atoms of the triazine core. mdpi.commdpi.com

Piperidine Nitrogen Coordination: The sp3-hybridized nitrogen atom of a piperidine ring is generally a weaker Lewis base compared to the triazine nitrogens in this conjugated system and is sterically more hindered. Its participation in coordination is less common but possible, depending on the specific metal ion and reaction conditions.

Pincer-type Coordination: In asymmetrically substituted triazines, where piperidine is combined with other donor groups like pyrazole, the ligand can act as a tridentate "pincer" ligand, binding to a metal center through three nitrogen atoms in a meridional fashion. nih.gov This has been observed in an Fe(III) complex where the ligand coordinates through two pyrazolyl nitrogens and one triazine nitrogen. nih.gov

The ligand this compound itself is most likely to act as a mono- or bidentate ligand through the triazine nitrogens, or as a bridging ligand connecting multiple metal centers, which is a key feature for building larger assemblies.

Construction of Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and Metal-Organic Frameworks (MOFs) are extended structures built from metal ions or clusters linked by organic ligands. mdpi.comresearchgate.net The rigid and multi-directional nature of s-triazine-based ligands makes them excellent candidates for constructing such materials. nih.gov The analogue 2,4,6-tris(4-pyridyl)-1,3,5-triazine is a well-known building block for a variety of MOFs with applications in gas storage and separation. lpu.in

For this compound, its ability to bridge metal centers through its triazine nitrogen atoms could facilitate the formation of 1D, 2D, or 3D coordination polymers. The bulky and flexible piperidine groups would play a crucial role in dictating the final topology of the network by influencing the packing of the polymer chains and defining the size and shape of any potential pores within the framework. While specific MOFs based solely on this ligand are not widely reported, the principles derived from numerous s-triazine-based coordination polymers suggest its potential in this area. mdpi.commdpi.comresearchgate.netresearchgate.net The choice of metal ion, with its preferred coordination geometry, and the reaction conditions would be critical factors in directing the assembly towards a specific network architecture. mdpi.com

| Ligand | Metal Ion(s) | Structural Type | Key Feature/Application |

|---|---|---|---|

| 2,4,6-tris(4-pyridyl)-1,3,5-triazine | Ni(II) | 3D Porous MOF | Selective CO₂ adsorption |

| 2,4,6-tris(4-pyridyl)-1,3,5-triazine | Co(II) | 3D Porous MOF | Electrocatalyst for oxygen reduction |

| 2,4,6-tris(4-pyridyl)-1,3,5-triazine | Cu(II) | 1D Coordination Polymer | CO₂ adsorption properties |

| Hydrolyzed pyrazolyl-s-triazine | Ni(II) | 1D Coordination Polymer | Bridged by thiocyanate (B1210189) linkers |

Formation of Discrete Metallosupramolecular Assemblies

Beyond infinite polymers, s-triazine ligands are also employed in the construction of discrete, finite metallosupramolecular architectures such as macrocycles, cages, and capsules. rsc.org This is achieved through coordination-driven self-assembly, where the geometric information encoded in the ligand and the metal's coordination sphere directs the formation of a specific, thermodynamically stable product.

The C3 symmetry of this compound makes it an attractive building block for highly symmetric assemblies. By combining this ligand with metal ions that have a strong preference for a specific coordination geometry (e.g., square planar for Pd(II) or Pt(II), or octahedral for many transition metals), it is possible to form discrete structures. For example, reaction with a metal precursor that provides a 90° angle could lead to the formation of a molecular box or cage. Research on related systems has shown that s-triazine ligands can be used to construct complex interlocked molecular cages and other supramolecular structures. mdpi.com The steric bulk of the piperidine groups could be strategically used to prevent polymerization and favor the formation of these discrete assemblies. researchgate.net

Catalytic Applications of Metal-Triazine Complexes

Metal complexes incorporating s-triazine ligands have shown promise in various catalytic applications. uu.nlresearchgate.net The triazine framework can stabilize the metal center and modulate its electronic properties, thereby enhancing its catalytic activity and stability. researchgate.net

Electrocatalysis

Electrocatalysis is a particularly relevant application for materials derived from metal-triazine complexes, such as MOFs and coordination polymers. acs.orgnih.gov These materials can offer high surface areas and a high density of accessible, well-defined active sites. Although metal-free triazine frameworks can themselves exhibit electrocatalytic activity, incorporating metal nodes often enhances performance significantly. bohrium.comrsc.org

A notable example is a MOF constructed from Co(II) and 2,4,6-tris(4-pyridyl)-1,3,5-triazine, which, after pyrolysis, yields a Co and N-codoped porous carbon material. This material acts as an efficient electrocatalyst for the oxygen reduction reaction (ORR), a critical process in fuel cells and metal-air batteries. The synergistic effect between the cobalt nanoparticles and the nitrogen atoms derived from the triazine ligand embedded in the carbon matrix is crucial for the high catalytic activity. Similarly, Ni-coordinated covalent organic frameworks (COFs) based on a triazine core have demonstrated excellent activity and stability for both the oxygen evolution reaction (OER) and the hydrogen evolution reaction (HER), crucial for water splitting. acs.org

These findings suggest that complexes of this compound could serve as valuable precursors for creating novel electrocatalysts. The nitrogen-rich environment provided by both the triazine and piperidine groups could lead to highly active N-doped carbon materials upon thermal treatment, while the coordinated metal would provide the primary catalytic centers.

Photocatalysis

The 1,3,5-triazine (B166579) core is a component in various advanced materials designed for photocatalysis, largely due to its electron-deficient nature and planar geometry which facilitates the construction of extended π-conjugated systems. While specific studies detailing the photocatalytic activity of this compound are not prominent in the reviewed literature, the broader family of triazine-based compounds has been explored for this purpose. These explorations provide a framework for understanding the potential role of piperidinyl-substituted triazines in this field.

Aromatic dendrimers that feature a 2,4,6-triphenyl-1,3,5-triazine (B147588) core have been synthesized and utilized as innovative photocatalysts. nih.govacs.org These molecules have demonstrated high efficiency and selectivity in the oxidation of benzylamines to their corresponding N-benzylidene benzylamines under mild conditions. nih.govacs.org The improved thermal stability and beneficial photophysical properties, which are associated with enhanced electron-transfer processes, are key features of these triazine-based dendrimers. nih.gov

Furthermore, triazine derivatives are employed as organic linkers in the construction of both metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) that exhibit photocatalytic properties. mdpi.comresearchgate.netacs.org For instance, a zinc-based MOF synthesized with 2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazine (TCPT) as the organic linker has shown effective photocatalytic degradation of organic dyes like Methyl Orange and Rhodamine B under UV irradiation. mdpi.com Similarly, COFs incorporating a triazine core and bipyridine ligands have been shown to be active for photocatalytic water oxidation to produce oxygen, a challenging but crucial reaction in artificial photosynthesis. researchgate.netacs.org These materials leverage the triazine unit's ability to create highly ordered, porous, and conjugated structures that enhance charge separation and light absorption. acs.org

The following table summarizes the photocatalytic applications of various triazine-based materials.

| Material Class | Triazine Derivative | Application | Key Findings |

| Aromatic Dendrimers | 2,4,6-Triphenyl-1,3,5-triazine | Oxidation of benzylamines | Efficient and selective oxidation under mild conditions. nih.govacs.org |

| Metal-Organic Framework (MOF) | 2,4,6-Tris-(4-carboxyphenoxy)-1,3,5-triazine (TCPT) | Degradation of organic dyes | ~93% degradation of Methyl Orange and ~74% of Rhodamine B under UV light. mdpi.com |

| Metal-Organic Framework (MOF) | 4,4′,4′′-(1,3,5-triazine-2,4,6-triyl)tribenzoic acid (H3ttta) | Degradation of organic dyes | Good stability and recyclability for photodegradation. rsc.org |

| Covalent Organic Framework (COF) | Bipyridine-based covalent triazine framework | Photocatalytic water oxidation | Highly active for oxygen evolution, especially after cobalt coordination. researchgate.netacs.org |

Role in Supramolecular Chemistry and Crystal Engineering

The 1,3,5-triazine ring is a fundamental building block, or synthon, in the fields of supramolecular chemistry and crystal engineering. Its planar structure, electron-deficient character, and the presence of three nitrogen atoms make it an ideal candidate for constructing complex, self-assembled architectures through a variety of non-covalent interactions. These interactions include hydrogen bonding, π-π stacking, and lone pair-π interactions.

While the specific crystal structure of this compound is not detailed in the available literature, analysis of its close analogues provides significant insight into its likely structural and supramolecular behavior. Studies on chlorinated piperidinyl-triazines, such as 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine and 2-chloro-4,6-bis-(piperidin-1-yl)-1,3,5-triazine, have been particularly informative.

In the crystal structures of these analogues, the piperidine rings consistently adopt a stable chair conformation. nih.govnih.gov A key feature observed in the crystal packing of these molecules is the presence of π-π stacking interactions between the electron-deficient triazine rings of adjacent molecules. nih.gov For instance, in 2,4-dichloro-6-(3-methyl-piperidin-1-yl)-1,3,5-triazine, π-π interactions are observed between pairs of triazine rings with a stacking distance of 3.521 Å. nih.gov Similarly, weak π-π interactions with a centroid-centroid distance of 3.9815 Å are noted in the crystal structure of 2-chloro-4,6-bis-(piperidin-1-yl)-1,3,5-triazine. nih.gov These interactions are crucial in guiding the self-assembly of the molecules into well-defined one-, two-, or three-dimensional networks.

Furthermore, the nitrogen atoms of the triazine ring and the piperidine substituents can act as hydrogen bond acceptors, while C-H groups on the piperidine rings can act as weak hydrogen bond donors. The interplay of these weak C-H···N or C-H···O (if solvent or other functional groups are present) hydrogen bonds, in conjunction with π-π stacking, governs the final supramolecular architecture. nih.gov The cooperative effect of multiple weak interactions, such as NH···N, CH···O, and CH···π, has been shown to create robust supramolecular synthons that guide the three-dimensional structures of triazine derivatives. nih.gov The combination of the bulky, flexible piperidinyl groups and the rigid, planar triazine core in this compound allows for the formation of intricate and predictable supramolecular assemblies.

The table below summarizes crystallographic data for an analogue of the subject compound.

| Compound Name | Formula | Crystal System | Key Structural Features | Stacking Distance (Å) |

| 2,4-Dichloro-6-(3-methyl-piperidin-1-yl)-1,3,5-triazine | C₉H₁₂Cl₂N₄ | Monoclinic | Piperidine ring in chair conformation; π-π stacking between triazine rings. nih.gov | 3.521 |

| 2-Chloro-4,6-bis-(piperidin-1-yl)-1,3,5-triazine | C₁₃H₂₀ClN₅ | Triclinic | Piperidine rings in chair conformation; Weak π-π interactions. nih.gov | 3.9815 |

Advanced Applications in Materials Science and Technology for 2,4,6 Tri Piperidin 1 Yl 1,3,5 Triazine Derivatives

Polymer Chemistry and Polymer Functionalization

Derivatives of 2,4,6-tri(piperidin-1-yl)-1,3,5-triazine serve as crucial monomers and functionalizing agents in polymer chemistry. Their rigid triazine core can be incorporated into polymer backbones to enhance thermal stability and mechanical properties. Furthermore, the piperidinyl groups, or other functional moieties introduced onto the triazine ring, provide sites for further chemical modification, allowing for the precise tuning of polymer characteristics.

One notable application is in the formation of covalent organic frameworks (COFs) and microporous organic polymers. For instance, 2,4,6-tris(4-ethynylphenyl)-1,3,5-triazine, a related derivative, utilizes its ethynyl (B1212043) functional groups to form extended, porous structures through reactions like Sonogashira–Hagihara cross-coupling or click polymerization with azides. ossila.com These materials exhibit high surface areas and ordered pore structures, making them suitable for applications in gas storage, separation, and catalysis.

Another significant area is the synthesis of amino-functionalized triazine-based hyper-crosslinked polymers. nih.gov These materials are created by crosslinking amino-containing triazine units with suitable linkers. nih.gov The resulting polymers possess a high density of functional groups and a robust, porous network, demonstrating remarkable efficiency in adsorbing endocrine disruptors from aqueous solutions. nih.gov The adsorption mechanism is attributed to a combination of hydrogen bonding, π-π interactions, hydrophobic interactions, and pore filling. nih.gov

Functional Dyes and Pigments Development

The 1,3,5-triazine (B166579) core is an effective chromophoric scaffold, and its derivatives have been extensively explored in the development of functional dyes and pigments. The ability to introduce various substituents onto the triazine ring allows for the fine-tuning of their color, lightfastness, and reactivity.

Reactive dyes based on a triazine framework are of particular importance in the textile industry. These dyes form covalent bonds with the fibers of fabrics such as cotton, resulting in excellent wash fastness. Research has focused on synthesizing novel triazine-based azo dyes. uctm.edu For example, the reaction of a chlorinated triazine derivative with an amino-containing chromophore, followed by coupling with a diazonium salt, can yield brightly colored and highly stable reactive dyes. uctm.edu The incorporation of hindered amine light stabilizers (HALS), such as those derived from 2,2,6,6-tetramethylpiperidine, into the dye molecule can further enhance the lightfastness of the dyed materials. uctm.edu

Ultraviolet Radiation Absorption Materials

Triazine derivatives are highly effective ultraviolet (UV) absorbers, a property that is critical for protecting materials from the degrading effects of sun exposure. sarex.com The triazine ring can dissipate absorbed UV energy through non-radiative pathways, thus preventing the initiation of photochemical degradation processes in the host material. evitachem.com

Specific derivatives such as 2,4,6-tris(2-hydroxy-4-hexyloxy-3-methylphenyl)-1,3,5-triazine are marketed as high-absorption UV additives for industrial applications. tradeindia.com The performance of these UV absorbers can be tailored by modifying the substituents on the phenyl rings, which influences their absorption spectrum and compatibility with different polymer matrices. indiamart.comsarex.com

Organic Light-Emitting Diode (OLED) Components and Optoelectronic Applications

The electron-deficient nature of the 1,3,5-triazine ring makes its derivatives excellent candidates for use as electron-transporting and host materials in organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net By attaching various aromatic or heteroaromatic substituents to the triazine core, researchers can modulate the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, to optimize device performance. mdpi.comrsc.org

Star-shaped 1,3,5-triazine derivatives have been synthesized and investigated as host materials for phosphorescent OLEDs (PhOLEDs). researchgate.net These materials often exhibit high triplet energies, which are necessary to effectively confine the triplet excitons of the phosphorescent dopant, leading to high emission efficiencies. researchgate.net Furthermore, the introduction of carbazole (B46965) moieties linked to the triazine core can result in bipolar host materials that facilitate balanced charge injection and transport, thereby improving device efficiency and reducing efficiency roll-off at high brightness. researchgate.netrsc.org

The functionalization of iridium(III) complexes with triphenyl-triazine groups has also been explored. rsc.org These materials show potential as phosphorescent emitters in OLEDs, with their emission properties being sensitive to the polarity of the surrounding medium. rsc.org

High-Performance Scavenger Resins for Combinatorial Chemistry

While the primary application of triazine-based scavengers is in the oil and gas industry for the removal of hydrogen sulfide (B99878) (H2S), the underlying chemistry lends itself to applications in combinatorial chemistry. nih.govataman-chemicals.comgoogle.comresearchgate.net In this context, scavenger resins are solid-supported reagents used to remove excess reactants or byproducts from a reaction mixture, thereby simplifying the purification process.

Triazine-based scaffolds can be functionalized with various reactive groups and immobilized on a polymer support. These functionalized resins can then be used to selectively react with and "scavenge" specific types of molecules from solution. For example, a triazine resin functionalized with amine groups could be used to remove excess acid chlorides or isocyanates from a reaction mixture. The insoluble nature of the resin allows for its easy removal by filtration, leaving the desired product in solution. The high reactivity and selectivity of the triazine core make it a promising platform for the development of novel scavenger resins for high-throughput synthesis.

Applications in Analytical Chemistry as Complexation Agents

The nitrogen atoms within the 1,3,5-triazine ring and in the substituent groups, such as piperidinyl or pyridyl moieties, can act as effective coordination sites for metal ions. researchgate.netresearchgate.netresearchgate.net This property has led to the use of triazine derivatives as complexation agents in analytical chemistry for the detection and quantification of metal ions.

For instance, 2,4,6-tris(2-pyridyl)-1,3,5-triazine (TPTZ) is a well-known chelating agent that forms intensely colored complexes with various metal ions, including iron(II). researchgate.net This color-forming reaction serves as the basis for spectrophotometric methods for the determination of these metals. The rigid structure of the triazine ligand and the pre-organization of its coordination sites contribute to the high stability of the resulting metal complexes.

Researchers have synthesized and characterized a range of metal complexes with triazine-based ligands. researchgate.netresearchgate.net The study of these complexes provides insights into the coordination chemistry of the triazine scaffold and informs the design of new ligands with enhanced selectivity and sensitivity for specific metal ions. The ability to form stable and often colored complexes makes these compounds valuable reagents in analytical procedures. researchgate.net

Future Perspectives and Emerging Research Avenues for 2,4,6 Tri Piperidin 1 Yl 1,3,5 Triazine

Development of Novel Synthetic Routes with Enhanced Efficiency

The traditional synthesis of 2,4,6-trisubstituted-1,3,5-triazines often starts from cyanuric chloride and involves sequential nucleophilic substitution. This process can require harsh conditions and long reaction times, particularly for the substitution of the third chlorine atom. Future research is intensely focused on developing more efficient, rapid, and high-yielding synthetic protocols.

One-pot synthesis is a particularly promising avenue, streamlining the production process and reducing waste. mdpi.com Modern energy sources are also being harnessed to improve reaction kinetics and yields. Microwave-assisted synthesis, for instance, has been shown to be a green and efficient method for preparing both symmetrical and unsymmetrical 1,3,5-triazines, often achieving excellent yields in short reaction times under solvent-free conditions. chim.it Similarly, sonochemical methods, which utilize ultrasound, can significantly accelerate reaction rates and improve yields compared to conventional heating. mdpi.com For example, ultrasound-assisted synthesis of some triazine derivatives has been achieved in as little as five minutes in aqueous media.

Atom-efficient catalytic methods are also gaining traction. An iron-catalyzed cyclization of aldehydes with ammonium (B1175870) iodide as the sole nitrogen source represents a straightforward approach to 2,4,6-trisubstituted 1,3,5-triazines, avoiding the pre-formation of nitriles or amidines. Research into the development of solid-phase synthesis techniques is also ongoing, which could simplify purification and allow for the creation of libraries of related compounds for screening purposes.

Table 1: Comparison of Synthetic Methodologies for 1,3,5-Triazine (B166579) Derivatives

| Method | Typical Conditions | Advantages | Disadvantages |

| Conventional Heating | Reflux in organic solvents (e.g., THF, dioxane) for several hours. | Well-established, widely applicable. | Long reaction times, often requires high temperatures, use of volatile organic solvents. |

| Microwave Irradiation | 50 W, 150°C, ~2.5 minutes; often solvent-free. mdpi.com | Rapid heating, significantly reduced reaction times, higher yields, cleaner reactions. chim.it | Requires specialized equipment, potential for localized overheating. |

| Sonochemistry (Ultrasound) | Room temperature or slightly elevated (e.g., 40°C), 30-60 minutes; can be performed in water. mdpi.com | Short reaction times, high yields, environmentally benign (can use water as solvent). mdpi.com | Scalability can be a challenge, requires specific equipment. |

| Fe-Catalyzed Cyclization | Iron catalyst, NH4I, air atmosphere. | Atom-efficient, uses inexpensive and readily available materials. | Moderate to good yields, may have substrate limitations. |

Exploration of Advanced Coordination Motifs and Multifunctional Materials

The 1,3,5-triazine ring, with its three nitrogen atoms, is an excellent building block for supramolecular chemistry and the construction of coordination polymers and metal-organic frameworks (MOFs). The piperidinyl substituents in 2,4,6-Tri(piperidin-1-yl)-1,3,5-triazine provide additional potential coordination sites, opening avenues for creating complex, multifunctional materials.

Future research will likely focus on using this compound as a ligand to construct novel MOFs. Triazine-based ligands are known to facilitate the creation of a diverse set of metal-organic materials with applications in luminescence, gas adsorption and separation, catalysis, and drug delivery. The C3-symmetry of the triazine core is particularly useful for building ordered, porous structures. The exploration of different metal ions in combination with this compound could lead to materials with tailored pore sizes, specific catalytic activities, or unique photophysical properties.

Furthermore, the ability of amino-substituted triazines to form robust hydrogen-bonded networks is a key area of interest. These non-covalent interactions can be used to direct the self-assembly of molecules into complex supramolecular architectures, such as rosettes and ribbons. By modifying the piperidinyl groups or introducing other functional moieties, it may be possible to program the self-assembly process to create materials with dynamic properties, such as stimuli-responsive gels or liquid crystals.

Integration with Nanoscience and Nanotechnology

The unique electronic and structural properties of the triazine core make it an attractive component for nanomaterials. Emerging research is focused on integrating molecules like this compound into nanostructures to create advanced functional systems.

A significant area of development is the functionalization of nanoparticles for biomedical applications. For example, triazine-based dendrons have been successfully grafted onto the surface of magnetite (Fe3O4) nanoparticles to create efficient drug delivery systems. nih.gov These functionalized nanoparticles exhibit high drug-loading capacities and can release their payload under physiological conditions, making them promising candidates for targeted therapies. nih.gov Similarly, graphene platforms have been functionalized using triazine chemistry to create nanocarriers for anticancer drugs. nih.gov The triazine serves as a versatile anchor point for attaching polymers or targeting ligands. nih.gov